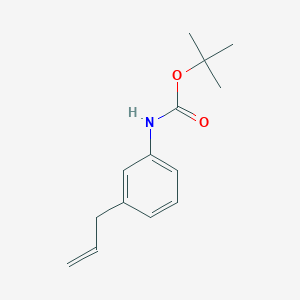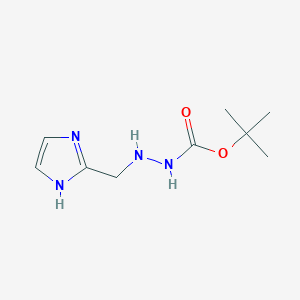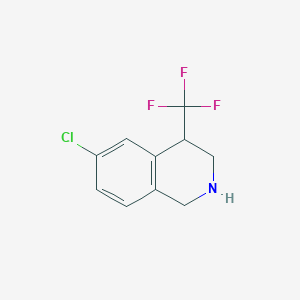
tert-Butyl (3-allylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-allylphenyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be easily removed under specific conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-allylphenyl)carbamate typically involves the reaction of 3-allylaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and results in the formation of the carbamate ester.
Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to form the desired carbamate .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl (3-allylphenyl)carbamate can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the allyl group, where various nucleophiles can replace the allyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the carbamate group.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: tert-Butyl (3-allylphenyl)carbamate is used as a protecting group for amines in organic synthesis. It is particularly useful in multi-step synthesis where selective deprotection is required.
Biology and Medicine: Carbamates, including this compound, are studied for their potential use in drug development. They can act as prodrugs, releasing active amines under physiological conditions.
Industry: In the industrial sector, carbamates are used in the production of polymers, agrochemicals, and pharmaceuticals. They serve as intermediates in the synthesis of various chemical products .
作用機序
The mechanism of action of tert-butyl (3-allylphenyl)carbamate involves the cleavage of the carbamate group under acidic or thermal conditions, releasing the free amine. The molecular targets and pathways involved depend on the specific application of the compound. In drug development, the released amine can interact with biological targets, exerting its therapeutic effects .
類似化合物との比較
- tert-Butyl carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (4-methylphenyl)carbamate
Comparison: tert-Butyl (3-allylphenyl)carbamate is unique due to the presence of the allyl group, which provides additional reactivity compared to other tert-butyl carbamates. This makes it a versatile intermediate in organic synthesis, allowing for further functionalization through oxidation, reduction, or substitution reactions .
特性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
tert-butyl N-(3-prop-2-enylphenyl)carbamate |
InChI |
InChI=1S/C14H19NO2/c1-5-7-11-8-6-9-12(10-11)15-13(16)17-14(2,3)4/h5-6,8-10H,1,7H2,2-4H3,(H,15,16) |
InChIキー |
WYGFKCPQAKXKPN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B12834654.png)



![2-Amino-1,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12834678.png)



![(E)-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine](/img/structure/B12834720.png)




![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12834755.png)
